molecular formula C8H13NO2 B13453111 Tert-butyl 1,2-dihydroazete-1-carboxylate CAS No. 1248510-38-4

Tert-butyl 1,2-dihydroazete-1-carboxylate

Cat. No.: B13453111
CAS No.: 1248510-38-4
M. Wt: 155.19 g/mol
InChI Key: WXEOUSQBCNRCJO-UHFFFAOYSA-N
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Description

Tert-butyl 1,2-dihydroazete-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields of chemistry and biology. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2-dihydroazete-1-carboxylate typically involves the reaction of a suitable azetidine precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2-dihydroazete-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The tert-butyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl-substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 1,2-dihydroazete-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1,2-dihydroazete-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, which can influence binding interactions with enzymes or receptors. The azetidine ring can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another nitrogen-containing heterocycle with a similar tert-butyl ester group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with a tert-butyl ester group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino group.

Uniqueness

Tert-butyl 1,2-dihydroazete-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to larger ring systems like pyrroles or piperazines. The strain in the four-membered ring can lead to higher reactivity in certain chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1248510-38-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

tert-butyl 2H-azete-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-5H,6H2,1-3H3

InChI Key

WXEOUSQBCNRCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C1

Origin of Product

United States

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